molecular formula C15H18N2O2 B3033254 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde CAS No. 1011349-26-0

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde

Cat. No.: B3033254
CAS No.: 1011349-26-0
M. Wt: 258.32 g/mol
InChI Key: ZAUQGVAVTOOIQY-UHFFFAOYSA-N
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Description

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde is an organic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, a benzaldehyde moiety, and an ethoxy group at the para position relative to the aldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclocondensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.

    Formylation: The final step involves the formylation of the benzene ring, which can be done using a Vilsmeier-Haack reaction, where the benzylated pyrazole is treated with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzoic acid.

    Reduction: 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the benzaldehyde and ethoxy groups.

    4-Ethoxybenzaldehyde: Lacks the pyrazole ring but contains the ethoxy and aldehyde functionalities.

    3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzaldehyde: Similar structure but without the ethoxy group.

Uniqueness

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde is unique due to the combination of the pyrazole ring, ethoxy group, and benzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-4-19-15-6-5-13(10-18)8-14(15)9-17-12(3)7-11(2)16-17/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUQGVAVTOOIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)CN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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